molecular formula C17H15F2N3O B4237967 4-(difluoromethyl)-N-(2-furylmethyl)-6-(4-methylphenyl)-2-pyrimidinamine

4-(difluoromethyl)-N-(2-furylmethyl)-6-(4-methylphenyl)-2-pyrimidinamine

Cat. No.: B4237967
M. Wt: 315.32 g/mol
InChI Key: JSGMNYRQZGOLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-N-(2-furylmethyl)-6-(4-methylphenyl)-2-pyrimidinamine is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine. This compound is also known by its chemical name, 'DFM-FMP'. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in several scientific studies.

Mechanism of Action

DFM-FMP's mechanism of action is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFM-FMP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and division. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

DFM-FMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also shown promising results in various studies, making it a promising candidate for further research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not yet fully understood, and more research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research on DFM-FMP. One direction is to further study its mechanism of action to better understand how it inhibits cancer cell growth and induces apoptosis. Another direction is to study its efficacy and safety in animal models and eventually in human clinical trials. Additionally, there is a need to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the research on DFM-FMP has promising implications for the development of new treatments for various diseases.

Scientific Research Applications

DFM-FMP has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

4-(difluoromethyl)-N-(furan-2-ylmethyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c1-11-4-6-12(7-5-11)14-9-15(16(18)19)22-17(21-14)20-10-13-3-2-8-23-13/h2-9,16H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGMNYRQZGOLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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